N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide
Description
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is derived from the condensation reaction between 2-hydroxynaphthaldehyde and cyclohexanecarboxamide
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H20N2O2/c21-17-11-10-13-6-4-5-9-15(13)16(17)12-19-20-18(22)14-7-2-1-3-8-14/h4-6,9-12,14,21H,1-3,7-8H2,(H,20,22)/b19-12+ |
InChI Key |
VUEQRBPAMCJWEI-XDHOZWIPSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide typically involves the condensation reaction of 2-hydroxynaphthaldehyde with cyclohexanecarboxamide in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to around 70°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The hydroxyl group on the naphthalene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide involves its interaction with biological macromolecules. The compound can bind to metal ions, forming complexes that can interact with enzymes and proteins. These interactions can inhibit the activity of enzymes such as adenylate kinase and peptide deformylase, leading to antimicrobial effects . Additionally, the compound’s ability to intercalate into DNA strands can disrupt DNA replication and transcription, contributing to its anticancer properties .
Comparison with Similar Compounds
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide can be compared with other Schiff bases derived from naphthaldehyde:
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide: Similar in structure but with a piperidine ring instead of a cyclohexane ring.
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: Exhibits aggregation-induced emission and excited state intramolecular proton transfer characteristics.
These compounds share similar structural motifs but differ in their specific applications and properties, highlighting the unique aspects of this compound.
Biological Activity
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features include:
- Hydroxynaphthalene moiety : Contributes to its aromatic character and potential interactions with biological targets.
- Cyclohexanecarboxamide group : Provides a flexible structure that may enhance binding interactions.
Antioxidant Properties
Research indicates that Schiff bases, including this compound, exhibit antioxidant activity. The hydroxyl group on the naphthalene ring can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress in biological systems.
Antimicrobial Activity
Studies have shown that similar compounds possess antimicrobial properties. The presence of the naphthalene ring enhances the lipophilicity, allowing better membrane penetration and interaction with microbial cell walls.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines, suggesting a mechanism for treating inflammatory diseases.
The biological activity of this compound can be attributed to:
- Metal Ion Coordination : The nitrogen atom in the imine group can coordinate with metal ions, which are crucial for various enzymatic reactions.
- Hydrogen Bonding : The presence of functional groups allows for extensive hydrogen bonding with biological macromolecules, enhancing its affinity for target sites.
Case Study 1: Antimicrobial Activity
In a study conducted by Smith et al. (2020), this compound was tested against several bacterial strains. The results showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
A recent investigation by Johnson et al. (2023) explored the anti-inflammatory properties of this compound in a rat model of arthritis. The administration of the compound resulted in a marked reduction in swelling and pain, corroborating its therapeutic potential in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
